3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Description
3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a heterocyclic compound that belongs to the triazoloquinazoline family. These compounds are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c1-11-6-5-7-13(10-11)18-17-19-15-9-4-3-8-14(15)16-21-20-12(2)22(16)17/h3-10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJYSEDXAYPQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves the fusion of a triazole ring with a quinazoline moiety. One common method involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The reaction is usually carried out in a solvent like DMF (dimethylformamide) with anhydrous potassium carbonate (K₂CO₃) as a base .
Chemical Reactions Analysis
3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine has been explored for its potential in various scientific research applications, including:
Medicinal Chemistry: It has shown promise as an anti-HIV, antitubercular, and antibacterial agent.
Biological Studies: It serves as a useful tool in studying the biology of immune modulation in cancer.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine can be compared with other similar compounds in the triazoloquinazoline family, such as:
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amines: These compounds also exhibit potent anti-HIV, antitubercular, and antibacterial activities.
Triazolothiadiazine derivatives: These compounds have diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of 3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine lies in its specific substitution pattern and the resulting pharmacological profile, which makes it a valuable compound for further research and development in medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
